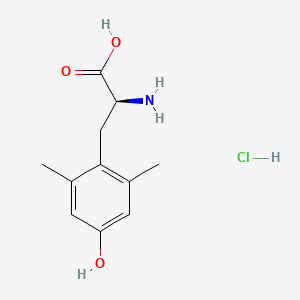![molecular formula C18H22ClNO2 B1451097 7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1185026-27-0](/img/structure/B1451097.png)
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Vue d'ensemble
Description
“7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is a chemical compound with the molecular formula C18H21NO2•HCl . It has a molecular weight of 319.83 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3.Cl . This indicates that the compound contains a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized as a specialty product in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s properties may be leveraged to study protein interactions, modifications, and expression levels within cells.
Biochemical Reagent
As a biochemical reagent, it is used for various in vitro experiments . It can be involved in the preparation of samples or as a part of the chemical assays to understand biological processes and disease pathology.
Pharmacological Studies
In pharmacological research, this compound could be used to synthesize new drugs or as a pharmacophore to improve the drug’s binding efficiency . It may help in the development of medications with better efficacy and reduced side effects.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of complex organic molecules . Its structure allows for various chemical reactions, including free radical bromination and nucleophilic substitution, which are pivotal in creating new compounds .
Neurological Research
Given its structural similarity to compounds that affect brain chemistry, it could be used in research related to neurotransmitter receptors and ion channels . This can contribute to understanding neurological disorders and developing treatments.
Educational Purposes
For educational purposes, this compound can be used to demonstrate various organic chemistry reactions and principles, such as resonance stabilization and electrophilic substitution . It serves as a practical example for students learning about organic synthesis and reaction mechanisms.
Propriétés
IUPAC Name |
7-[(4-methylphenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-14-2-4-15(5-3-14)12-20-13-16-6-7-18-17(10-16)11-19-8-9-21-18;/h2-7,10,19H,8-9,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRCKZYHYQYRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)









